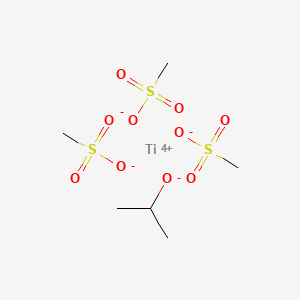
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)-, also known as tris(methanesulphonato-o)(propan-2-olato)titanium, is a titanium complex with the molecular formula C₆H₂₀O₁₀S₃Ti and a molecular weight of 396.279 g/mol . This compound is characterized by the presence of three methanesulfonate groups and one 2-propanolate group coordinated to a titanium center. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with methanesulfonic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+3CH3SO3H+C3H7OH→Ti(OCH(CH3)2)(OSO2CH3)3+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The methanesulfonate and 2-propanolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction may produce titanium(III) species. Substitution reactions can lead to the formation of new titanium complexes with different ligands .
Scientific Research Applications
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, coatings, and as a precursor for the synthesis of other titanium compounds
Mechanism of Action
The mechanism of action of titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various ligands and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating electron transfer processes. The methanesulfonate and 2-propanolate ligands play a crucial role in stabilizing the titanium center and modulating its reactivity. The compound’s interactions with molecular targets and pathways depend on the specific application and the nature of the ligands involved .
Comparison with Similar Compounds
Similar Compounds
Titanium tetrachloride (TiCl₄): A common titanium precursor used in various chemical reactions.
Titanium isopropoxide (Ti(OiPr)₄): Used as a catalyst and precursor in the synthesis of titanium-based materials.
Titanium dioxide (TiO₂): Widely used in pigments, sunscreens, and photocatalysis.
Uniqueness
Titanium, tris(methanesulfonato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivityIts ability to participate in redox reactions and ligand exchange makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
68443-61-8 |
|---|---|
Molecular Formula |
C6H16O10S3Ti |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
methanesulfonate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C3H7O.3CH4O3S.Ti/c1-3(2)4;3*1-5(2,3)4;/h3H,1-2H3;3*1H3,(H,2,3,4);/q-1;;;;+4/p-3 |
InChI Key |
SGCABYLXZBGPEN-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



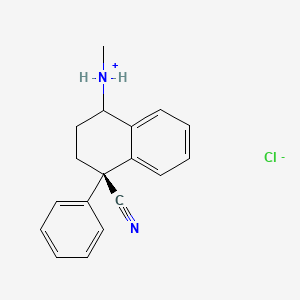
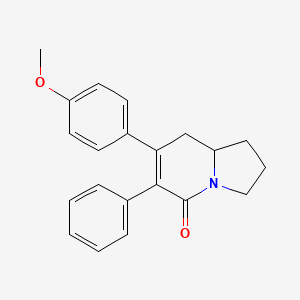
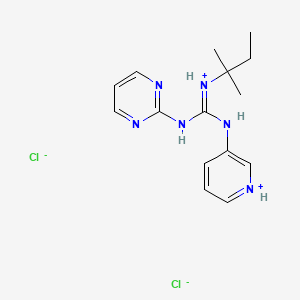
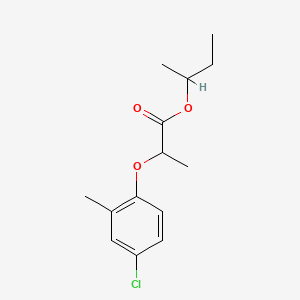

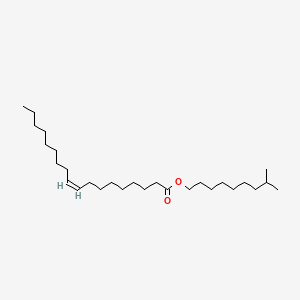
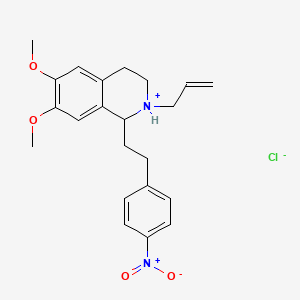
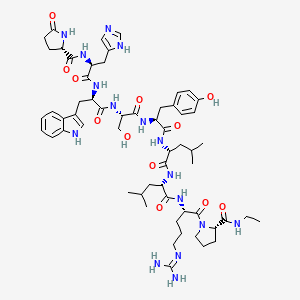
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
